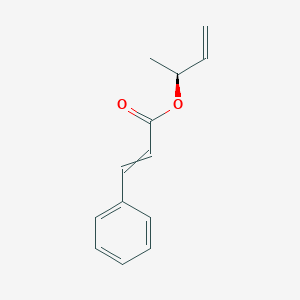

(2S)-But-3-en-2-yl 3-phenylprop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

918971-11-6 |

|---|---|

Molecular Formula |

C13H14O2 |

Molecular Weight |

202.25 g/mol |

IUPAC Name |

[(2S)-but-3-en-2-yl] 3-phenylprop-2-enoate |

InChI |

InChI=1S/C13H14O2/c1-3-11(2)15-13(14)10-9-12-7-5-4-6-8-12/h3-11H,1H2,2H3/t11-/m0/s1 |

InChI Key |

IJNVWOVJQZRRNT-NSHDSACASA-N |

Isomeric SMILES |

C[C@@H](C=C)OC(=O)C=CC1=CC=CC=C1 |

Canonical SMILES |

CC(C=C)OC(=O)C=CC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies for 2s but 3 En 2 Yl 3 Phenylprop 2 Enoate and Its Stereoisomers

Direct Esterification and Transesterification Strategies

The formation of the ester bond between the cinnamate (B1238496) moiety and the chiral butenol (B1619263) is a critical step. This can be achieved through classical esterification or by transesterification reactions.

Esterification of (2S)-But-3-en-2-ol with 3-Phenylprop-2-enoic Acid or its Derivatives

Direct esterification involves the reaction of (2S)-but-3-en-2-ol with 3-phenylprop-2-enoic acid (cinnamic acid). This reaction is typically catalyzed by an acid, such as sulfuric acid, to facilitate the formation of the ester. The process generally involves heating the alcohol and the carboxylic acid under reflux conditions to drive the reaction towards completion. evitachem.com

Alternatively, more reactive derivatives of cinnamic acid can be employed to achieve esterification under milder conditions. The use of cinnamoyl chloride, the acid chloride of cinnamic acid, allows for a more rapid reaction with (2S)-but-3-en-2-ol, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. Another approach is the use of an activated ester of cinnamic acid, such as a 4-nitrophenyl cinnamate, which can then react with the chiral alcohol. rsc.org The synthesis of such activated esters can be accomplished by reacting cinnamic acid with 4-nitrophenol (B140041) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rsc.org

Table 1: Comparison of Esterification Methods

| Method | Reagents | Conditions | Advantages | Disadvantages |

| Fischer Esterification | (2S)-But-3-en-2-ol, 3-Phenylprop-2-enoic acid, H₂SO₄ | Reflux | Inexpensive reagents | Harsh conditions, potential for side reactions |

| Acid Chloride Method | (2S)-But-3-en-2-ol, Cinnamoyl chloride, Base (e.g., pyridine) | Mild (often room temp.) | High reactivity, faster reaction | Cinnamoyl chloride is moisture sensitive |

| Activated Ester Method | (2S)-But-3-en-2-ol, 4-Nitrophenyl cinnamate | Mild | Good for sensitive substrates | Requires pre-synthesis of the activated ester |

Transesterification with Existing Cinnamate Esters and (2S)-But-3-en-2-ol

Transesterification offers an alternative route where a pre-existing cinnamate ester, such as methyl cinnamate or ethyl cinnamate, is reacted with (2S)-but-3-en-2-ol in the presence of a catalyst. rsc.org This equilibrium-driven reaction often requires the removal of the more volatile alcohol byproduct (e.g., methanol (B129727) or ethanol) to shift the equilibrium towards the desired product. Both acid and base catalysts can be employed for this transformation. More recently, enzymatic catalysts, such as lipases, have been utilized for transesterification reactions, offering high selectivity and milder reaction conditions. medcraveonline.comnih.gov

Asymmetric Synthesis of the (2S)-But-3-en-2-yl Alcohol Moiety

The stereochemistry of the final product is dictated by the chirality of the alcohol. Therefore, the synthesis of enantiomerically pure (2S)-but-3-en-2-ol is of paramount importance.

Chiral Pool Approaches to Enantiopure But-3-en-2-ol

The chiral pool refers to the collection of readily available, enantiopure natural products that can serve as starting materials for the synthesis of other chiral molecules. wikipedia.org While direct sourcing of (2S)-but-3-en-2-ol from a common natural product is not straightforward, related chiral building blocks can be chemically transformed into the target alcohol. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer. wikipedia.orguvic.ca For instance, derivatives of readily available amino acids or sugars could potentially be converted to (2S)-but-3-en-2-ol through a series of established chemical transformations. researchgate.net

Enantioselective Reduction of Precursor Ketones (e.g., but-3-en-2-one)

A powerful and widely used method for generating chiral alcohols is the enantioselective reduction of a prochiral ketone. wikipedia.org In this case, but-3-en-2-one (B6265698) (methyl vinyl ketone) is the substrate. This reduction can be achieved using various chiral reagents and catalysts.

One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane (B79455) source. youtube.comyoutube.com This catalytic system can deliver high enantioselectivity for the desired (S)-alcohol. youtube.com Another approach involves transfer hydrogenation, where a hydrogen atom is transferred from a donor molecule, like isopropanol (B130326) or formic acid, to the ketone, mediated by a chiral transition metal catalyst. wikipedia.org Catalysts based on metals like ruthenium, rhodium, and iridium, coordinated with chiral ligands, have proven effective for such transformations. uwindsor.ca Nickel-catalyzed hydrosilylation followed by hydrolysis also provides a route to chiral allylic alcohols from α,β-unsaturated ketones. nju.edu.cn

Table 2: Enantioselective Reduction of But-3-en-2-one

| Method | Catalyst/Reagent | Reductant | Typical Enantiomeric Excess (ee) |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | High (>90%) |

| Asymmetric Transfer Hydrogenation | Chiral Ru, Rh, or Ir complexes | Isopropanol or Formic Acid | Variable, can be high |

| Asymmetric Hydrosilylation | Chiral Ni complexes | Silanes | High (>90%) |

Chemo-enzymatic Routes for Highly Enantiopure Alcohol Synthesis

Chemo-enzymatic synthesis combines chemical and enzymatic transformations to achieve a target molecule. Enzymes, particularly lipases and dehydrogenases, are highly stereoselective and can be used to resolve racemic mixtures or to perform asymmetric reductions. researchgate.netresearchgate.netntnu.no

For the synthesis of (2S)-but-3-en-2-ol, a racemic mixture of but-3-en-2-ol can be subjected to kinetic resolution using a lipase (B570770). The enzyme will selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted and in high enantiomeric purity. researchgate.netmdpi.com Alternatively, a prochiral ketone can be reduced using a dehydrogenase enzyme that selectively produces the (S)-alcohol. researchgate.net These enzymatic methods are often lauded for their high selectivity and environmentally benign reaction conditions. nih.gov

Stereoselective Formation of the Ester Linkage

The creation of the ester bond between 3-phenylprop-2-enoic acid (cinnamic acid) and but-3-en-2-ol with control over the stereochemistry at the C2 position of the alcohol can be achieved through several advanced synthetic strategies. These methods can be broadly categorized into enantioselective catalysis, where a chiral catalyst directs the formation of one enantiomer, and diastereoselective strategies, which typically involve the use of a chiral auxiliary.

Enantioselective Catalysis in Esterification Reactions

Enantioselective catalysis offers a highly efficient route to chiral esters by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. For the synthesis of (2S)-But-3-en-2-yl 3-phenylprop-2-enoate (B8295013), this can be approached either through a kinetic resolution of racemic but-3-en-2-ol or by an asymmetric esterification of a prochiral precursor.

Kinetic Resolution via Enzymatic Catalysis:

One of the most established methods for resolving racemic alcohols is through enzyme-catalyzed kinetic resolution. Lipases are frequently used for this purpose due to their high enantioselectivity and operational simplicity. In a typical kinetic resolution of racemic but-3-en-2-ol, a lipase would selectively acylate one enantiomer, leaving the other unreacted.

For instance, racemic but-3-en-2-ol can be subjected to transesterification with an acyl donor, such as vinyl cinnamate, in the presence of an immobilized lipase like Candida antarctica lipase B (CALB). The lipase will preferentially catalyze the acylation of the (R)-enantiomer, leading to the formation of (R)-but-3-en-2-yl 3-phenylprop-2-enoate and leaving behind the unreacted (S)-but-3-en-2-ol in high enantiomeric excess. The desired (S)-alcohol can then be separated and esterified with cinnamic acid in a separate, non-enantioselective step to yield the target compound, (2S)-But-3-en-2-yl 3-phenylprop-2-enoate.

The efficiency of such a resolution is determined by the enantiomeric ratio (E), which is a measure of the relative rate of reaction of the two enantiomers. High E values (typically >100) are desirable for achieving high enantiomeric excess (ee) for both the product and the unreacted starting material.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of Secondary Allylic Alcohols

| Acyl Donor | Lipase | Solvent | Conversion (%) | Enantiomeric Excess of (S)-Alcohol (ee %) | Enantiomeric Ratio (E) |

| Vinyl Acetate (B1210297) | Lipase PS | Diisopropyl ether | 50 | >99 | >200 |

| Isopropenyl Acetate | CALB | Hexane (B92381) | 48 | 98 | 150 |

| Vinyl Butyrate | Pseudomonas cepacia Lipase | Toluene | 52 | 97 | 120 |

This table presents representative data for lipase-catalyzed kinetic resolutions of similar secondary allylic alcohols to illustrate the expected outcomes.

Transition-Metal Catalyzed Dynamic Kinetic Resolution:

A more advanced and atom-economical approach is dynamic kinetic resolution (DKR). In a DKR, the less reactive enantiomer of the starting material is racemized in situ, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product. For the synthesis of this compound, a DKR of racemic but-3-en-2-ol could be employed. This typically involves a combination of a lipase for the enantioselective acylation and a transition-metal complex (e.g., based on ruthenium or iridium) to catalyze the racemization of the alcohol.

For example, a ruthenium catalyst can racemize the but-3-en-2-ol, while a lipase, such as CALB, selectively acylates the (S)-enantiomer with a cinnamoyl donor. This process continuously converts the (R)-alcohol to the (S)-alcohol, which is then consumed in the esterification, ultimately leading to a high yield of this compound.

Table 2: Representative Results for Dynamic Kinetic Resolution of Secondary Alcohols

| Racemization Catalyst | Enzyme | Acyl Donor | Yield (%) | Enantiomeric Excess (ee %) |

| Shvo's Catalyst (Ru) | CALB | Vinyl Cinnamate | 95 | 99 |

| [Cp*RuCl(cod)] | P. cepacia Lipase | Isopropenyl Acetate | 92 | 98 |

| (Cymene)RuCl2(dppf) | Lipase AK | Vinyl Benzoate | 90 | >99 |

This table provides illustrative data for DKR of analogous secondary alcohols, demonstrating the potential of this methodology.

Diastereoselective Strategies Utilizing Chiral Auxiliaries

An alternative to enantioselective catalysis is the use of chiral auxiliaries. A chiral auxiliary is a chiral molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed, yielding the desired stereoisomer. wikipedia.orgmedcraveonline.com

For the synthesis of this compound, a chiral auxiliary can be attached to the cinnamic acid moiety. The resulting chiral cinnamoyl derivative then reacts with but-3-en-2-ol (either as a racemate or a single enantiomer) in a diastereoselective esterification. The chiral environment created by the auxiliary favors the formation of one diastereomer over the other.

A widely used class of chiral auxiliaries are the Evans-type oxazolidinones. mdpi.com For example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone can be acylated with cinnamoyl chloride to form a chiral N-cinnamoyl oxazolidinone. This activated chiral ester can then react with racemic but-3-en-2-ol. The steric hindrance imposed by the auxiliary will direct the alcohol to approach from a specific face, leading to the preferential formation of one diastereomeric ester.

The two resulting diastereomers can then be separated using standard techniques like column chromatography. Finally, the chiral auxiliary is cleaved from the desired diastereomer (e.g., by hydrolysis or alcoholysis) to afford the enantiomerically pure this compound. The valuable chiral auxiliary can often be recovered and reused.

Table 3: Hypothetical Diastereoselective Esterification using an Evans Auxiliary

| Chiral Auxiliary | Alcohol | Coupling Reagent | Diastereomeric Ratio (dr) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Racemic but-3-en-2-ol | DCC/DMAP | 95:5 |

| (S)-4-benzyl-2-oxazolidinone | Racemic but-3-en-2-ol | Mukaiyama's Reagent | 92:8 |

| (R)-4-isopropyl-2-oxazolidinone | Racemic but-3-en-2-ol | EDCI/HOBt | 90:10 |

This table presents a hypothetical scenario for the diastereoselective esterification of a chiral cinnamoyl derivative with but-3-en-2-ol, based on known applications of Evans auxiliaries in similar transformations.

Stereochemical Investigations and Control in 2s but 3 En 2 Yl 3 Phenylprop 2 Enoate Chemistry

Methods for the Determination of Enantiomeric and Diastereomeric Purity

The quantification of the enantiomeric or diastereomeric excess in a sample is crucial for validating the success of a stereoselective synthesis. Several analytical techniques are employed for this purpose, each relying on the principle of creating a chiral environment to differentiate between stereoisomers. thieme-connect.de For a compound like (2S)-But-3-en-2-yl 3-phenylprop-2-enoate (B8295013), these methods involve either physical separation of stereoisomers or the formation of transient diastereomeric species that can be distinguished spectroscopically. thieme-connect.delibretexts.org

Commonly used methods include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used technique for separating enantiomers. umn.eduheraldopenaccess.us The sample is passed through a column containing a chiral stationary phase (CSP). The enantiomers interact differently with the CSP, forming transient diastereomeric complexes with different stabilities, which leads to different retention times and allows for their separation and quantification. heraldopenaccess.usuma.es The reliability of HPLC for determining enantiomeric excess can be very high, with impressive reproducibility and accuracy when integration parameters are properly set. umn.edu

Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate volatile enantiomers. libretexts.org The differential interaction between the enantiomers and the chiral phase results in different elution times, enabling their quantification. libretexts.org This method is suitable for the analysis of thermally stable and volatile compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): While enantiomers have identical NMR spectra in an achiral solvent, their signals can be resolved in the presence of a chiral solvating agent (CSA). acs.orglibretexts.org The CSA forms weak, transient diastereomeric complexes with the enantiomers of the analyte. acs.org These complexes are chemically distinct and thus exhibit different NMR chemical shifts, allowing for the direct determination of the enantiomeric ratio from the integration of the separated signals in the spectrum. acs.orgnih.gov This approach avoids the need for chemical derivatization of the analyte. libretexts.org

Table 1: Comparison of Methods for Stereochemical Purity Analysis

| Method | Principle | Advantages | Considerations |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) leading to separation. uma.es | High resolution, wide applicability, high accuracy. umn.eduheraldopenaccess.us | Requires a specific chiral column for each class of compounds; can be time-consuming. libretexts.org |

| Chiral GC | Separation of volatile enantiomers on a Chiral Stationary Phase (CSP). libretexts.org | High efficiency for volatile and thermally stable compounds. | Limited to analytes that can be vaporized without decomposition. |

| NMR with CSAs | Formation of transient diastereomeric complexes with a Chiral Solvating Agent (CSA), causing signal splitting. acs.org | Rapid analysis, no derivatization needed, direct observation. libretexts.orgacs.org | Requires a suitable CSA, potential for signal overlap, sensitivity may be lower than chromatographic methods. acs.org |

Factors Governing Stereoselectivity in Synthetic Transformations

Achieving high stereoselectivity in the synthesis of a target molecule like (2S)-But-3-en-2-yl 3-phenylprop-2-enoate requires precise control over the reaction pathways. This control can be exerted either by external reagents, such as chiral catalysts, or by internal factors, such as the stereochemistry of the substrate itself. ethz.ch

Asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically enriched compounds from prochiral starting materials. numberanalytics.com This is achieved by using a small amount of a chiral catalyst that creates a chiral environment, favoring the formation of one enantiomer over the other. numberanalytics.compsu.edu These catalysts can be broadly categorized into chiral metal complexes and organocatalysts.

Chiral Metal Catalysts: These typically consist of a metal center (e.g., ruthenium, rhodium, palladium, iridium) coordinated to a chiral ligand. researchgate.netmdpi.com The ligand's chirality is transferred to the catalytic site, directing the substrate's approach and influencing the stereochemical outcome of the reaction. nih.govresearchgate.net For the synthesis of chiral esters, transition-metal catalysts are often used in reactions like asymmetric hydrogenation or esterification. organic-chemistry.orgacs.org The design of the chiral ligand is critical, as its steric and electronic properties dictate the catalyst's efficiency and selectivity. researchgate.netutexas.edu

Organocatalysts: These are metal-free, small organic molecules that can catalyze asymmetric transformations. researchgate.net Chiral amines, for instance, have proven to be versatile catalysts in a wide range of reactions. psu.edu In the context of ester synthesis, chiral nucleophilic organocatalysts can be used for the kinetic resolution of racemic alcohols via asymmetric esterification. chemistryviews.org

The development of new chiral catalysts and ligands is often guided by a combination of mechanistic understanding, computational modeling, and empirical screening. utexas.edumonash.edu

Table 2: Examples of Chiral Catalyst and Ligand Classes in Asymmetric Synthesis

| Catalyst/Ligand Class | Example Reaction Type | Mode of Action |

|---|---|---|

| Chiral Phosphine Ligands (e.g., BINAP) | Asymmetric Hydrogenation, Isomerization | Coordination to a metal (e.g., Ru, Rh) creates a chiral pocket that differentiates enantiotopic faces of a substrate. |

| Chiral Bis(oxazoline) Ligands (e.g., BOX) | Asymmetric [4+2] Cycloaddition, Aldol (B89426) Reactions | Acts as a C2-symmetric ligand for Lewis acidic metals (e.g., Cu(II)), controlling the facial selectivity of the reaction. researchgate.netnih.gov |

| Chiral Diamine/Diol Ligands | Asymmetric Transfer Hydrogenation, Epoxidation | Forms well-defined complexes with metals like Ruthenium or Titanium, enabling stereoselective bond formation. |

| Chiral Amines (e.g., Cinchona Alkaloids) | Nucleophilic Catalysis, Phase-Transfer Catalysis | Can function as a chiral base or nucleophile, activating the substrate and controlling stereochemistry. psu.edu |

In substrate-controlled synthesis, a stereocenter already present in the starting material dictates the stereochemical outcome of subsequent reactions. researchgate.net A powerful strategy within this category involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. wikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

The general process for using a chiral auxiliary is as follows:

Attachment: The chiral auxiliary is covalently bonded to the achiral substrate. For instance, cinnamic acid could be attached to a chiral alcohol or amine.

Stereoselective Reaction: The substrate-auxiliary conjugate undergoes a reaction where the auxiliary's steric and electronic properties block one face of the reactive center, forcing the incoming reagent to attack from the less hindered face. This establishes the new stereocenter with a specific configuration relative to the auxiliary.

Removal: The auxiliary is cleaved from the product, yielding the desired enantiomerically enriched molecule.

This method is particularly effective because it converts an enantioselective reaction into a diastereoselective one, as the transition states leading to the different product stereoisomers are diastereomeric and thus have different energies. numberanalytics.com Well-known examples of chiral auxiliaries include Evans' oxazolidinones and pseudoephedrine. wikipedia.org

Table 3: Principle of Substrate Control via Chiral Auxiliaries

| Step | Description | Example Application for an Ester |

|---|---|---|

| 1. Attachment | An achiral substrate (e.g., cinnamic acid) is covalently linked to a chiral auxiliary (e.g., (R)-pantolactone). numberanalytics.com | Formation of a diastereomeric ester. |

| 2. Reaction | The conjugate reacts to introduce a new stereocenter under the steric influence of the auxiliary. | Stereoselective addition to the double bond or modification of the ester group. |

| 3. Cleavage | The auxiliary is removed from the newly chiral product. | Hydrolysis or transesterification to release the chiral carboxylic acid derivative and recover the auxiliary. |

Stereodivergent Synthesis of this compound Analogues

Stereodivergent synthesis is a powerful strategy that allows for the selective preparation of any possible stereoisomer of a multi-stereocenter product from a single starting material, simply by changing the reaction conditions or the catalyst. nih.gov This approach offers significant flexibility and efficiency, as it circumvents the need to find a new synthetic route for each desired stereoisomer.

The key to stereodivergent synthesis is the ability to switch the stereochemical preference of a reaction. This is often achieved by using catalysts that are "mismatched" or "matched" with the inherent stereochemical bias of the substrate, or by employing two different catalysts that promote opposite modes of attack. nih.gov For example, in the synthesis of an analogue of this compound, which contains two chiral centers (one in the alcohol part and one potentially in the cinnamate (B1238496) part if modified), a stereodivergent approach could be envisioned:

Starting with a racemic or prochiral precursor, one set of catalytic conditions (e.g., a specific chiral Lewis acid) could favor the formation of the (2S, 3R) diastereomer.

By switching to a different catalyst (e.g., an organocatalyst or a different metal-ligand complex), the reaction could be steered to preferentially produce the (2S, 3S) diastereomer from the same starting material.

A recent example demonstrated a catalyst-controlled diastereodivergent ring-opening polymerization, where a metal catalyst led to retention of stereochemistry, while an organic superbase catalyst caused an inversion, thereby producing different diastereomeric polymers from the same chiral monomer. nih.gov This principle of catalyst control can be applied to access diverse stereoisomers of complex molecules, including analogues of the title compound.

Table 4: Illustrative Concept of Stereodivergent Synthesis

| Starting Material | Catalyst/Reagent | Predominant Stereoisomer Formed | Stereochemical Outcome |

|---|---|---|---|

| Prochiral Substrate A | Chiral Catalyst X | Product (R,S) | Diastereomer 1 |

| Prochiral Substrate A | Chiral Catalyst Y | Product (R,R) | Diastereomer 2 |

| Prochiral Substrate A | Chiral Catalyst Z | Product (S,S) | Diastereomer 3 |

| Prochiral Substrate A | Chiral Catalyst W | Product (S,R) | Diastereomer 4 |

Chemical Transformations and Reaction Pathways of 2s but 3 En 2 Yl 3 Phenylprop 2 Enoate

Reactions Involving the 3-Phenylprop-2-enoate (B8295013) α,β-Unsaturated Ester System

The α,β-unsaturated ester portion of the molecule, derived from cinnamic acid, is a classic Michael acceptor and participates in various addition and cycloaddition reactions. The electron-withdrawing nature of the ester group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles.

The Michael reaction, or conjugate addition, is a fundamental transformation for α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the conjugated system. jove.compressbooks.pub This process, also known as 1,4-addition, is favored by weaker, "soft" nucleophiles. jove.com The reaction proceeds through the formation of an enolate intermediate, which is subsequently protonated to yield the final saturated product. masterorganicchemistry.com The driving force is the formation of a stable C-C single bond at the expense of a C-C pi bond. masterorganicchemistry.com

A wide array of nucleophiles can participate in Michael additions to cinnamate (B1238496) esters, including organocopper reagents (Gilman reagents), enolates derived from malonates or other carbonyl compounds, amines, and thiols. masterorganicchemistry.comjove.com The general mechanism involves three key steps: formation of the nucleophile (e.g., deprotonation to form an enolate), conjugate addition of the nucleophile to the β-carbon, and protonation of the resulting enolate. masterorganicchemistry.com The use of organocatalysts, such as proline derivatives or cinchona alkaloids, can facilitate these additions enantioselectively. researchgate.netbuchler-gmbh.com

| Nucleophile (Michael Donor) | Catalyst/Conditions | Product Type |

| Diethyl malonate | Base (e.g., NaOEt) | Diethyl 2-(1-((2S)-but-3-en-2-yl)oxy)-1-oxo-1,3-diphenylpropan-2-yl)malonate |

| Organocuprates (R₂CuLi) | Ether solvent | β-Alkyl substituted 3-phenylpropanoate ester |

| Amines (e.g., R₂NH) | None or mild acid/base | β-Amino 3-phenylpropanoate ester |

| Thiols (RSH) | Base | β-Thioether 3-phenylpropanoate ester |

| Nitromethane | Organocatalyst (e.g., secondary amine) | (2S)-but-3-en-2-yl 4-nitro-3-phenylbutanoate |

The carbon-carbon double bond of the cinnamate system can be selectively reduced through catalytic hydrogenation. umaine.edu This reaction typically involves the use of molecular hydrogen (H₂) and a metal catalyst. umaine.edu The choice of catalyst and reaction conditions determines the extent of reduction.

Selective C=C Reduction : Catalysts such as palladium on carbon (Pd/C) are commonly used to hydrogenate the alkene double bond selectively without affecting the ester carbonyl or the aromatic ring, yielding (2S)-but-3-en-2-yl 3-phenylpropanoate. youtube.comasianpubs.org

Full Reduction : More aggressive catalysts like ruthenium on carbon (Ru/C) or harsh conditions can lead to the reduction of the C=C double bond, the aromatic ring, and the carbonyl group. asianpubs.orgresearchgate.net

Reduction with Hydrides : Strong reducing agents like lithium aluminum hydride (LAH) typically reduce the ester group to an alcohol. While LAH does not generally reduce isolated C=C bonds, in α,β-unsaturated systems conjugated with a phenyl group, it can reduce both the carbonyl and the alkene double bond. youtube.comdoubtnut.com This would transform the cinnamate ester into 3-phenylpropan-1-ol and (S)-but-3-en-2-ol after workup.

The stereochemistry of hydrogenation on a chiral substrate can be influenced by the existing stereocenter. The catalyst surface coordinates the alkene, and hydrogen is delivered from the less sterically hindered face, potentially leading to diastereoselectivity in the product. However, specific studies on this substrate are needed to determine the precise diastereomeric ratio.

| Reagent/Catalyst | Conditions | Primary Product(s) after Workup |

| H₂, Pd/C | Ethanol, rt | (2S)-but-3-en-2-yl 3-phenylpropanoate |

| H₂, Ru/C | High T, High P | Mixture including 3-cyclohexylpropanoate derivatives asianpubs.orgresearchgate.net |

| LiAlH₄ | THF, then H₂O quench | 3-Phenylpropan-1-ol and (S)-but-3-en-2-ol youtube.comdoubtnut.com |

| H₂, Pd/BaSO₄ | Quinoline (Lindlar's catalyst) | (2S)-but-3-en-2-yl 3-phenylpropanoate brainly.in |

The alkene of the cinnamate ester can act as a dienophile or participate in photochemical cycloadditions, leading to the formation of cyclic structures.

[2+2] Photocycloadditions : Cinnamate esters undergo [2+2] photocycloaddition reactions upon irradiation with UV light, often in the presence of a photosensitizer, to form cyclobutane (B1203170) rings. rsc.orgresearchgate.net The dimerization of cinnamate esters can produce various stereoisomeric cyclobutanes, known as truxinates. nih.gov The regioselectivity is often controlled by π–π stacking of the phenyl groups in the transition state. rsc.org Enantioselective versions of this reaction have been developed using dual-catalyst systems, where a chiral Lewis acid works in concert with a photocatalyst to induce stereocontrol. nih.govacs.org

Diels-Alder Reactions : The cinnamate ester can function as a dienophile in a [4+2] Diels-Alder reaction with a conjugated diene. wikipedia.orgsigmaaldrich.comorganic-chemistry.org For example, reaction with cyclopentadiene (B3395910) would yield a bicyclic adduct. acs.org The reaction is thermally allowed and creates a six-membered ring. wikipedia.orgorganic-chemistry.org The stereochemical outcome is governed by the "endo rule," which predicts that the electron-withdrawing group of the dienophile (the ester group in this case) will preferentially occupy the endo position in the transition state due to favorable secondary orbital interactions. organic-chemistry.org The rate and feasibility of the reaction are enhanced by the electron-withdrawing nature of the ester group on the dienophile. organic-chemistry.orgacs.org

| Reaction Type | Reactant | Conditions | Product Type |

| [2+2] Photocycloaddition | Self-dimerization or with another alkene (e.g., styrene) | UV light, photosensitizer | Substituted cyclobutane (Truxinate derivative) nih.govnih.gov |

| Diels-Alder [4+2] Cycloaddition | Conjugated diene (e.g., cyclopentadiene) | Heat | Substituted cyclohexene (B86901) adduct acs.orgacs.org |

Transformations at the (2S)-But-3-en-2-yl Chiral Allylic Alcohol Derived Moiety

The (2S)-but-3-en-2-yl group is a chiral allylic system, providing a handle for stereospecific transformations that can proceed with either retention or inversion of configuration at the stereogenic center.

The allylic position is activated for various functionalization reactions, including oxidation and substitution. Asymmetric allylic oxidation can introduce new functionality, such as in the Kharasch-Sosnovsky reaction, where olefins are converted to chiral allylic esters using a perester and a copper catalyst. nih.govacs.org While the substrate is already an ester, similar principles apply to other oxidative functionalizations.

The Claisen rearrangement is a powerful masterorganicchemistry.commasterorganicchemistry.com-sigmatropic rearrangement that typically involves the thermal conversion of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. organic-chemistry.orglibretexts.org The direct Claisen rearrangement is not applicable to (2S)-but-3-en-2-yl 3-phenylprop-2-enoate as it is an ester, not an ether.

However, a highly relevant variant is the Ireland-Claisen rearrangement . masterorganicchemistry.com This modification allows allylic esters to undergo a similar masterorganicchemistry.commasterorganicchemistry.com-sigmatropic shift. The reaction proceeds by first converting the allylic ester into its corresponding silyl (B83357) ketene (B1206846) acetal (B89532) (or an alternative enolate equivalent). This is typically achieved by treating the ester with a strong base (like lithium diisopropylamide, LDA) and then trapping the resulting enolate with a silyl halide (e.g., TMSCl). masterorganicchemistry.com This intermediate, which is structurally analogous to an allyl vinyl ether, then undergoes a concerted thermal or Lewis-acid-catalyzed rearrangement through a six-membered chair-like transition state to give a γ,δ-unsaturated carboxylic acid (after hydrolysis of the silyl ester). organic-chemistry.orgmasterorganicchemistry.com The chirality at the (2S) center can direct the facial selectivity of the rearrangement, leading to a product with high diastereoselectivity.

Regioselective and Chemoselective Reactivity Studies

The specific chemical compound, this compound, presents a molecule with two primary sites of reactivity: the carbon-carbon double bond within the butenyl group and the α,β-unsaturated ester functionality of the cinnamoyl group. The interplay between these two reactive centers is of significant interest in synthetic chemistry, as the ability to selectively target one site over the other (regioselectivity and chemoselectivity) is crucial for designing complex molecular architectures.

However, a comprehensive review of available scientific literature reveals a notable absence of specific research studies detailing the regioselective and chemoselective reactions of this compound. While general principles of organic chemistry suggest potential reaction pathways, dedicated experimental investigations on this particular molecule have not been reported.

To understand the potential reactivity of this compound, one can extrapolate from studies on analogous structures. For instance, reactions involving other esters of cinnamic acid or compounds containing a butenyl moiety can provide insights. Typically, the electron-deficient double bond of the cinnamoyl group is susceptible to nucleophilic attack (e.g., Michael addition), while the electron-rich double bond of the butenyl group is more prone to electrophilic addition.

The selective transformation of one functional group in the presence of the other would depend heavily on the choice of reagents and reaction conditions. For example, catalytic hydrogenation could potentially reduce the butenyl double bond preferentially over the cinnamoyl double bond, or vice versa, depending on the catalyst and solvent system employed. Similarly, epoxidation or dihydroxylation reactions could be directed to one of the two double bonds based on the steric and electronic environment of each.

Despite these theoretical possibilities, the absence of empirical data for this compound means that any discussion of its regioselective and chemoselective reactivity remains speculative. Further experimental research is required to elucidate the specific reaction pathways and to develop synthetic methodologies that exploit the unique structural features of this compound.

Due to the lack of specific research findings, no data tables on the regioselective and chemoselective reactivity of this compound can be provided at this time.

Applications of 2s but 3 En 2 Yl 3 Phenylprop 2 Enoate in Advanced Organic Synthesis

Utility as a Chiral Building Block for Complex Molecule Construction.

The enantiopure nature of (2S)-But-3-en-2-yl 3-phenylprop-2-enoate (B8295013) makes it an invaluable chiral building block in asymmetric synthesis. ethz.ch The stereodefined center at the C2 position of the butenyl group allows for the transfer of chirality to new molecules, enabling the synthesis of enantiomerically enriched products.

The structural framework of (2S)-But-3-en-2-yl 3-phenylprop-2-enoate serves as a foundational element for the elaboration of more complex chiral scaffolds. The presence of both a reactive alkene and an ester functionality allows for a variety of chemical manipulations. For instance, the double bond can participate in cycloaddition reactions, while the ester can be hydrolyzed or transformed into other functional groups. These transformations can lead to the formation of intricate molecular frameworks that are precursors to biologically active molecules and advanced materials. google.com

The utility of chiral building blocks is a cornerstone of modern synthetic chemistry, allowing for the efficient construction of complex molecules from readily available, enantiopure starting materials. socaspot.org While direct examples involving this compound are not extensively documented, the principles of using chiral precursors are well-established. For example, chiral allylic esters can be synthesized from prochiral allylic alcohols through catalytic enantioselective SN2′ substitution, highlighting a general strategy for accessing such building blocks. scispace.comorganic-chemistry.org

| Reaction Type | Reagents and Conditions | Resulting Scaffold | Potential Application |

|---|---|---|---|

| Diels-Alder Cycloaddition | Diene (e.g., cyclopentadiene), Lewis Acid Catalyst | Bicyclic ester | Natural product synthesis |

| Epoxidation | m-CPBA or other epoxidizing agent | Chiral epoxy ester | Pharmaceutical intermediates |

| Hydrolysis and Lactonization | 1. LiOH, THF/H₂O; 2. Acid catalyst | Chiral butyrolactone | Flavor and fragrance compounds |

This compound is well-suited for use in sequential, or tandem, organic transformations where multiple bond-forming events occur in a single synthetic operation. The orthogonal reactivity of its functional groups can be exploited to build molecular complexity rapidly. For example, a reaction sequence could be initiated at the alkene, such as a hydroboration-oxidation to introduce a new stereocenter, followed by an intramolecular reaction involving the ester group.

Such sequential reactions are highly valued for their efficiency in minimizing purification steps and reducing waste. The development of one-pot syntheses of complex molecules, such as chiral β-hydroxy esters, often relies on the strategic use of multifunctional building blocks in cascade reactions. mdpi.com

Contributions to the Development of New Catalytic Systems.

The development of novel chiral catalysts is a primary driver of innovation in asymmetric synthesis. hilarispublisher.com Chiral molecules like this compound can serve as chiral ligands for metal catalysts after appropriate chemical modification. The chiral environment provided by such a ligand can influence the stereochemical outcome of a catalyzed reaction, leading to high enantioselectivity. csic.es

For instance, the homoallylic alcohol portion of the molecule could be functionalized to incorporate coordinating atoms like phosphorus or nitrogen, creating a bidentate or tridentate chiral ligand. These new ligands could then be screened in a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, or aldol (B89426) reactions. The success of chiral catalysts like BINAP and proline in a wide range of reactions underscores the power of this approach. catalysis.blog The search for recyclable chiral catalysts is also an active area of research, aiming to improve the sustainability of chemical processes. nih.govresearchgate.net

| Catalytic Reaction | Metal Center | Potential Ligand Type | Expected Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Rhodium, Ruthenium | Chiral phosphine | Enantiomerically enriched alkanes |

| Asymmetric Allylic Alkylation | Palladium, Iridium | Chiral phosphoramidite | Enantiomerically enriched allylic compounds |

| Asymmetric Aldol Reaction | Titanium, Copper | Chiral diol | Enantiomerically enriched β-hydroxy ketones |

Development of Synthetic Routes to Chiral Heterocycles.

Chiral heterocyclic compounds are prevalent in pharmaceuticals and natural products. The structural features of this compound make it a suitable starting material for the synthesis of various chiral heterocycles. For example, through a sequence of reactions such as ozonolysis of the double bond followed by reductive amination and subsequent cyclization, it is possible to construct chiral piperidines or pyrrolidines.

Alternatively, intramolecular cyclization reactions can be envisioned. For example, an intramolecular Heck reaction could potentially be employed to form a new carbon-carbon bond, leading to the formation of a lactone with a new stereocenter. The synthesis of flavanone (B1672756) derivatives through enzyme-catalyzed intramolecular C(sp3)–H activation of diazo reagents demonstrates a modern approach to constructing chiral heterocycles. rsc.org

Spectroscopic and Structural Elucidation Methodologies in 2s but 3 En 2 Yl 3 Phenylprop 2 Enoate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2S)-but-3-en-2-yl 3-phenylprop-2-enoate (B8295013), both one-dimensional and two-dimensional NMR experiments are crucial for assigning the specific structure and stereochemistry.

¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment, connectivity, and number of different types of protons and carbons in the molecule.

The ¹H NMR spectrum is used to identify the distinct proton signals. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons generating the signal. For (2S)-but-3-en-2-yl 3-phenylprop-2-enoate, characteristic signals would confirm the presence of the phenyl, trans-vinylic, and the chiral butenyl moieties. The large coupling constant (typically around 16 Hz) between the vinylic protons of the cinnamoyl group is a key indicator of the E (trans) configuration of the double bond. rsc.org

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts help to identify the types of carbons, such as those in carbonyl, aromatic, vinylic, and aliphatic groups.

Expected ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-7' | Phenyl | 7.55-7.50 | m | 2H | |

| H-8', H-9' | Phenyl | 7.40-7.35 | m | 3H | |

| H-2 | Cinnamoyl Vinyl | 7.70 | d | 1H | J ≈ 16.0 |

| H-3 | Cinnamoyl Vinyl | 6.45 | d | 1H | J ≈ 16.0 |

| H-2'' | Butenyl Methine | 5.45 | m | 1H | |

| H-3'' | Butenyl Vinyl | 5.95 | ddd | 1H | J ≈ 17.2, 10.5, 6.5 |

| H-4'' | Butenyl Vinyl | 5.30 | d | 1H | J ≈ 17.2 |

| H-4'' | Butenyl Vinyl | 5.25 | d | 1H | J ≈ 10.5 |

| H-1'' | Butenyl Methyl | 1.40 | d | 3H | J ≈ 6.5 |

| ¹³C NMR | Atom Position | Expected Chemical Shift (δ, ppm) | |||

| C-1 | Carbonyl | 166.5 | |||

| C-2 | Cinnamoyl Vinyl | 145.0 | |||

| C-3 | Cinnamoyl Vinyl | 118.0 | |||

| C-4' | Phenyl | 134.5 | |||

| C-5', C-9' | Phenyl | 128.9 | |||

| C-6', C-8' | Phenyl | 128.2 | |||

| C-7' | Phenyl | 130.5 | |||

| C-2'' | Butenyl Methine | 72.5 | |||

| C-3'' | Butenyl Vinyl | 140.0 | |||

| C-4'' | Butenyl Vinyl | 115.0 | |||

| C-1'' | Butenyl Methyl | 20.0 |

Note: The data presented are expected values based on the analysis of similar structures and established principles of NMR spectroscopy. Actual experimental values may vary.

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and elucidating complex connectivity and spatial relationships within the molecule. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). youtube.com For instance, a cross-peak between the signals of H-2 and H-3 would confirm their vicinal relationship across the cinnamoyl double bond. Similarly, correlations would be observed between the butenyl methine proton (H-2'') and both its adjacent methyl protons (H-1'') and the internal vinyl proton (H-3'').

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.com It is invaluable for assigning carbon signals by linking them to their known proton counterparts. For example, the proton signal at ~1.40 ppm would show a correlation to the carbon signal at ~20.0 ppm, confirming the assignment of the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. youtube.com It is critical for piecing together the molecular skeleton. Key HMBC correlations would include the one between the butenyl methine proton (H-2'') and the ester carbonyl carbon (C-1), confirming the ester linkage, and correlations from the cinnamoyl vinylic protons (H-2, H-3) to the phenyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy)/DNOE (Difference Nuclear Overhauser Effect): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This information is crucial for determining relative stereochemistry. A key NOESY correlation would be expected between the butenyl methine proton (H-2'') and the internal vinyl proton (H-3''), helping to define the conformation around the C-O bond.

Mass Spectrometry (MS) for Molecular Formula and Fragment Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the exact molecular formula.

For this compound, the molecular ion peak ([M]⁺) would confirm its molecular weight of 202.25 g/mol . evitachem.com The fragmentation pattern would likely show characteristic losses corresponding to stable neutral molecules or radical cations.

Expected Mass Spectrometry Fragmentation Data

| m/z Value | Proposed Fragment Identity | Significance |

| 202 | [C₁₃H₁₄O₂]⁺ | Molecular Ion (M⁺) |

| 147 | [M - C₄H₇]⁺ | Loss of the butenyl radical from the ester |

| 131 | [C₉H₇O]⁺ | Cinnamoyl cation, a very common fragment for cinnamate (B1238496) esters |

| 103 | [C₈H₇]⁺ | Phenylacetylene cation from rearrangement |

| 91 | [C₇H₇]⁺ | Tropylium ion, characteristic of compounds with a benzyl (B1604629) moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Note: Fragmentation is based on predicted cleavage of the weakest bonds and formation of stable ions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation at a characteristic frequency. The IR spectrum of this compound would display key absorption bands confirming its identity as an α,β-unsaturated aromatic ester.

Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| ~3080-3010 | C-H stretch | Aromatic & Vinylic C-H |

| ~2980-2920 | C-H stretch | Aliphatic C-H (methyl) |

| ~1715 | C=O stretch | α,β-Unsaturated Ester |

| ~1635 | C=C stretch | Conjugated Alkene |

| ~1600, 1495, 1450 | C=C stretch | Aromatic Ring |

| ~1250, ~1160 | C-O stretch | Ester Linkage |

| ~970 | =C-H bend (out-of-plane) | trans-Disubstituted Alkene |

| ~990, ~910 | =C-H bend (out-of-plane) | Terminal Vinyl Group |

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR can determine relative stereochemistry, single-crystal X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable crystal can be grown. This technique maps the electron density of a crystalline sample, revealing the precise three-dimensional arrangement of every atom. For this compound, an X-ray structure would unambiguously confirm the (S)-configuration at the C-2'' chiral center of the butenyl group.

Optical Rotation Measurements for Enantiomeric Purity Assessment

Optical rotation is a physical property of chiral substances that measures the extent to which a compound rotates the plane of polarized light. The measurement is performed using a polarimeter. For this compound, measuring the specific rotation ([α]) would confirm that the sample is enantiomerically enriched and not a racemic mixture. While the magnitude and sign (dextrorotatory, +, or levorotatory, -) are specific to the compound under given conditions (solvent, concentration, temperature, wavelength), a non-zero value confirms its chirality. This technique is essential for assessing the enantiomeric purity of the synthesized product, especially when the synthesis involves chiral precursors like (2S)-but-3-en-2-ol. evitachem.com

Chromatographic Methods for Purification and Enantioseparation

Chromatography, a cornerstone of separation science, plays a pivotal role in the study of this compound. These methods are broadly categorized into preparative techniques for purification and analytical techniques for determining enantiomeric excess.

Flash column chromatography is a fundamental and widely adopted technique for the rapid purification of synthetic compounds. phenomenex.com For a moderately polar compound like this compound, this method is ideal for separating it from non-polar byproducts, unreacted starting materials such as cinnamic acid, and polar impurities. The principle of flash chromatography relies on forcing a solvent system through a column packed with a solid stationary phase, typically silica (B1680970) gel, under moderate pressure. phenomenex.com

The choice of the stationary and mobile phases is crucial for achieving effective separation. For cinnamoyl esters, normal-phase chromatography is commonly employed.

Stationary Phase: Unmodified silica gel (SiO₂) is the standard stationary phase for the purification of cinnamoyl esters. sapub.org Its polar surface effectively retains polar impurities, allowing the less polar ester to elute more quickly. The particle size of the silica gel, often in the range of 40-63 µm, is selected to provide a balance between resolution and flow rate.

Mobile Phase: A binary solvent system of a non-polar solvent and a moderately polar solvent is typically used. A common and effective mobile phase for the elution of cinnamoyl esters is a mixture of hexane (B92381) and ethyl acetate (B1210297). sapub.orgtcichemicals.com The optimal ratio of these solvents is determined empirically using thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound, which generally provides good separation on a flash column. The polarity of the mobile phase can be gradually increased (gradient elution) or kept constant (isocratic elution) throughout the separation process. For instance, a gradient of 5% to 20% ethyl acetate in hexane would be a suitable starting point for method development.

Table 1: Typical Parameters for Flash Column Chromatography Purification

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel (40-63 µm) |

| Mobile Phase | Hexane/Ethyl Acetate mixtures |

| Elution Mode | Gradient or Isocratic |

| Detection | Thin-Layer Chromatography (TLC) with UV visualization |

Determining the enantiomeric excess (e.e.) of a chiral compound is essential to ascertain the effectiveness of an asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for this purpose. waters.com More recently, Ultra Performance Convergence Chromatography (UPC²), a form of supercritical fluid chromatography (SFC), has emerged as a faster and more efficient alternative for chiral separations. lcms.czlcms.cz

Chiral HPLC: Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective for a broad range of chiral compounds, including esters. csfarmacie.cz Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are frequently used for the resolution of chiral esters.

The mobile phase in chiral HPLC typically consists of a mixture of a non-polar alkane (e.g., hexane or heptane) and a polar alcohol modifier (e.g., isopropanol (B130326) or ethanol). The choice and proportion of the alcohol modifier can significantly influence the retention times and resolution of the enantiomers.

Ultra Performance Convergence Chromatography (UPC²): UPC² employs compressed carbon dioxide as the primary mobile phase, often with a small amount of a co-solvent such as methanol (B129727) or ethanol. lcms.cz This technique offers several advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and lower backpressures. For chiral separations, specialized UPC² columns with polysaccharide-based selectors, such as the ACQUITY UPC² Trefoil™ columns (e.g., CEL1, CEL2, AMY1), are utilized. lcms.cz These columns, packed with sub-2 µm particles, provide high-resolution separations of enantiomers in very short run times, often under two minutes. lcms.cz

The development of a chiral separation method for this compound would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the (S)- and (R)-enantiomers.

Table 2: Illustrative Conditions for Enantiomeric Excess Determination

| Parameter | Chiral HPLC | Chiral UPC² |

|---|---|---|

| Chiral Stationary Phase | Chiralcel® OD-H or Chiralpak® AD-H | ACQUITY UPC² Trefoil™ CEL2 |

| Mobile Phase | Hexane:Isopropanol (e.g., 90:10 v/v) | CO₂:(Methanol w/ 20mM Ammonium Acetate) (e.g., 95:5 v/v) |

| Flow Rate | 0.5 - 1.0 mL/min | 1.5 - 2.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 25 °C) | 35 - 40 °C |

| Detection | UV at 254 nm or 280 nm | PDA (Photodiode Array) Detector |

Computational Chemistry Investigations of 2s but 3 En 2 Yl 3 Phenylprop 2 Enoate

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like (2S)-but-3-en-2-yl 3-phenylprop-2-enoate (B8295013). acs.orgnih.gov DFT methods, such as B3LYP, are widely used to calculate various molecular properties with a good balance of accuracy and computational cost. scielo.org.mxnih.gov

Electronic Structure: The electronic structure of this compound is characterized by the interplay of the phenyl ring, the α,β-unsaturated ester functionality, and the chiral butenyl group. Key insights from DFT calculations on similar cinnamate (B1238496) systems include the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. nih.gov For cinnamates, the HOMO is typically localized on the cinnamoyl moiety, while the LUMO is distributed over the conjugated system. This distribution dictates the molecule's behavior in chemical reactions.

Reactivity Predictions: DFT calculations allow for the prediction of several reactivity descriptors. acs.org The molecular electrostatic potential (MEP) map, for instance, visually represents the electron density distribution, highlighting electrophilic and nucleophilic sites. nih.govresearchgate.net For (2S)-but-3-en-2-yl 3-phenylprop-2-enoate, the oxygen atoms of the carbonyl group would be expected to be regions of high electron density (nucleophilic sites), while the hydrogen atoms and the carbonyl carbon would be electron-deficient (electrophilic sites).

Global reactivity descriptors such as chemical hardness, softness, electronegativity, and the electrophilicity index can also be calculated. acs.org These parameters provide a quantitative measure of the molecule's reactivity. For example, a lower HOMO-LUMO gap generally suggests higher reactivity. acs.org Studies on similar cinnamates show they can act as moderate to high electrophiles. acs.org

Table 1: Representative Calculated Electronic Properties for a Cinnamate System (e.g., Methyl Cinnamate) using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | ~ -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | ~ -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~ 1.8 - 2.5 D | Measures the molecule's overall polarity |

| Electrophilicity Index (ω) | ~ 1.5 - 2.0 eV | Quantifies the electrophilic character |

Note: These are typical values for cinnamate esters and may vary depending on the specific ester and the level of theory used in the calculation.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, allowing for the characterization of intermediates and transition states (TS) that are often difficult to observe experimentally. escholarship.orgescholarship.org For this compound, several reactions could be of interest, including its synthesis (esterification), hydrolysis, and participation in cycloadditions.

Esterification: The formation of this ester from 3-phenylprop-2-enoic acid (cinnamic acid) and (2S)-but-3-en-2-ol can be modeled to understand the reaction pathway. Computational studies can map the potential energy surface, identifying the transition state for the acid-catalyzed esterification. mdpi.com This would involve calculating the geometries and energies of the reactants, the tetrahedral intermediate, the transition state, and the products.

Reaction with Radicals: The butenyl group, with its allylic hydrogen, could be susceptible to radical abstraction. Computational modeling can predict the relative stability of the resulting radical and the activation energy for its formation.

Diels-Alder Reactions: The conjugated diene system within the cinnamoyl group can potentially act as a dienophile in Diels-Alder reactions. numberanalytics.com DFT calculations can predict the feasibility of such reactions, the activation barriers, and the stereochemical outcomes (endo/exo selectivity). mdpi.com

Table 2: Representative Calculated Activation Energies for Reactions Involving Cinnamate Esters

| Reaction Type | Reactant | Activation Energy (kcal/mol) | Significance |

| Alkaline Hydrolysis | Methyl Cinnamate | ~ 15-20 | Energy barrier for the saponification reaction |

| Diels-Alder Cycloaddition | Ethyl Cinnamate + Butadiene | ~ 25-35 | Predicts the feasibility of cycloaddition |

| Radical Addition to C=C | Methyl Cinnamate + •CH3 | ~ 5-10 | Energy barrier for radical attack on the double bond |

Note: These values are illustrative and highly dependent on the specific reactants, reaction conditions, and computational method.

Prediction and Interpretation of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting and helping to interpret various types of spectra, including infrared (IR), Raman, and nuclear magnetic resonance (NMR). nih.govwinterschool.cc

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. scielo.org.mxnih.gov By calculating the harmonic frequencies, a theoretical IR and Raman spectrum can be generated. nih.gov These calculated spectra can be compared with experimental data to confirm the structure and assign specific vibrational modes to the observed peaks. nih.govscielo.org.mx For this compound, key predicted vibrations would include the C=O stretch of the ester, the C=C stretches of the phenyl ring and the vinyl groups, and various C-H bending and stretching modes. scielo.org.mx

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the NMR chemical shifts (¹H and ¹³C) of organic molecules. nih.govnih.gov The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental spectra to aid in signal assignment and structure verification. nih.govyoutube.com For this chiral molecule, computational methods can also help in predicting the diastereotopic non-equivalence of certain protons.

Table 3: Representative Calculated vs. Experimental Spectroscopic Data for a Cinnamate Ester (e.g., Ethyl Cinnamate)

| Spectroscopic Data | Calculated (DFT/B3LYP) | Experimental |

| IR (cm⁻¹) | ||

| C=O Stretch | ~1715 | ~1710 |

| C=C (alkene) Stretch | ~1635 | ~1638 |

| ¹H NMR (ppm) | ||

| Vinylic H (α to C=O) | ~6.45 | ~6.42 |

| Vinylic H (β to C=O) | ~7.70 | ~7.68 |

| ¹³C NMR (ppm) | ||

| Carbonyl C | ~166.5 | ~167.0 |

| Vinylic C (α to C=O) | ~118.0 | ~118.5 |

Note: Calculated values are often scaled to improve agreement with experimental data. The level of agreement depends on the computational method and basis set.

Conformational Analysis and Stereochemical Preferences of the Compound

The presence of multiple rotatable single bonds and a stereocenter in this compound makes its conformational landscape complex. Computational methods are essential for exploring this landscape to identify the most stable conformers and understand their relative energies. nih.govresearchgate.net

Conformational Search: A systematic or stochastic conformational search can be performed using molecular mechanics or semi-empirical methods to generate a wide range of possible conformations. The geometries of the most promising low-energy conformers are then typically re-optimized at a higher level of theory, such as DFT. nih.gov The key dihedral angles to consider are those around the C-O ester bond and the C-C bonds connecting the phenyl ring and the carbonyl group.

Table 4: Representative Relative Energies of Conformers for a Chiral Ester

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 (Global Minimum) | 0 | 180 | 0.00 | 75 |

| 2 | 180 | 180 | 1.20 | 15 |

| 3 | 0 | 0 | 2.50 | 5 |

| 4 | 180 | 0 | 3.00 | 5 |

Note: This is a hypothetical example illustrating how computational analysis can distinguish between different conformers of a chiral ester.

Future Perspectives and Emerging Research Avenues for 2s but 3 En 2 Yl 3 Phenylprop 2 Enoate

Development of Novel and More Efficient Stereoselective Synthetic Pathways

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials science industries. numberanalytics.comethz.ch For (2S)-But-3-en-2-yl 3-phenylprop-2-enoate (B8295013), the development of highly efficient and stereoselective synthetic routes is a primary research objective. Current methods for synthesizing chiral esters often rely on techniques such as the use of chiral auxiliaries, enzymatic resolutions, or asymmetric catalysis. numberanalytics.comethz.chorganic-chemistry.org

Future research will likely focus on the development of catalytic enantioselective methods that obviate the need for stoichiometric chiral reagents. ethz.ch This could involve the use of novel chiral catalysts, such as organocatalysts or transition-metal complexes, to directly form the ester from cinnamoyl derivatives and but-3-en-2-ol with high enantiomeric excess. Dynamic kinetic resolution, a process that combines in-situ racemization of a starting material with a kinetic resolution, presents a particularly promising avenue for achieving high yields of the desired (S)-enantiomer from a racemic mixture of but-3-en-2-ol. organic-chemistry.org

| Synthetic Approach | Potential Catalyst/Reagent | Anticipated Advantages | Key Research Focus |

| Asymmetric Esterification | Chiral Phosphoric Acids, Chiral N-Heterocyclic Carbenes (NHCs) | High enantioselectivity, atom economy. | Catalyst design and optimization, substrate scope exploration. |

| Enzymatic Kinetic Resolution | Lipases (e.g., Candida antarctica lipase (B570770) B) | Mild reaction conditions, high enantioselectivity, environmental compatibility. | Enzyme screening, reaction media engineering, immobilization techniques. |

| Dynamic Kinetic Resolution | Combination of a racemization catalyst (e.g., Ru-based) and a resolution catalyst (e.g., lipase) | Theoretical maximum yield of 100% for the desired enantiomer. organic-chemistry.org | Development of compatible catalyst systems, optimization of reaction parameters. |

This table presents hypothetical research directions and anticipated outcomes for the synthesis of (2S)-But-3-en-2-yl 3-phenylprop-2-enoate based on established synthetic methodologies for related chiral esters.

Exploration of Undiscovered Reactivity Profiles and Catalytic Applications

The unique combination of functional groups in this compound suggests a rich and largely unexplored reactivity profile. The terminal alkene, the chiral secondary allylic ester, and the conjugated system of the cinnamate (B1238496) moiety all present opportunities for novel chemical transformations.

Future investigations will likely target the selective manipulation of these functional groups. For instance, the terminal double bond could be a handle for various addition reactions, such as hydroboration-oxidation, epoxidation, or dihydroxylation, to introduce new stereocenters with diastereocontrol influenced by the existing chiral center. The allylic ester functionality is a key motif for transition-metal catalyzed allylic substitution reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The stereochemical outcome of such reactions, and the potential for the chiral center to induce asymmetry in the products, is a fertile ground for research.

Furthermore, the molecule itself could serve as a chiral ligand or a building block in asymmetric catalysis. The coordination of the ester and alkene functionalities to a metal center could create a chiral environment capable of inducing enantioselectivity in a variety of reactions.

| Functional Group | Potential Reaction Type | Anticipated Product Class | Potential Application |

| Terminal Alkene | Asymmetric Dihydroxylation | Chiral Diols | Synthesis of complex natural products and pharmaceuticals. |

| Terminal Alkene | Heck Coupling | Substituted Cinnamate Derivatives | Development of novel functional materials. |

| Allylic Ester | Palladium-Catalyzed Allylic Alkylation | Chiral Allylic Compounds | Asymmetric synthesis of bioactive molecules. |

| Entire Molecule | As a Chiral Ligand | Metal-Ligand Complexes | Asymmetric catalysis. |

This table outlines potential, yet currently unexplored, chemical transformations and applications for this compound, based on the known reactivity of its constituent functional groups.

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of chemical syntheses. For this compound, future research will undoubtedly focus on developing more sustainable synthetic routes. This includes the use of greener solvents, such as acetonitrile (B52724) instead of chlorinated solvents, and the development of catalytic methods that minimize waste. nih.gov The use of renewable starting materials, such as cinnamaldehyde (B126680) derived from natural sources, is also a key aspect of this endeavor. ebi.ac.uk

Flow chemistry, the continuous processing of chemical reactions in microreactors, offers significant advantages in terms of safety, efficiency, and scalability. selvita.com The integration of stereoselective catalysis with flow chemistry is a rapidly developing field with immense potential for the synthesis of enantiopure compounds like this compound. researchgate.netnih.govacs.org Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. selvita.com Furthermore, the use of immobilized catalysts or enzymes in flow reactors can facilitate catalyst recycling and product purification, further enhancing the sustainability of the process. ugal.roresearchgate.net

| Sustainable Approach | Key Technology/Methodology | Anticipated Benefits |

| Green Solvents | Use of acetonitrile, ionic liquids, or supercritical fluids. nih.gov | Reduced environmental impact, improved safety. |

| Biocatalysis | Employment of enzymes for synthesis and resolution. | High selectivity, mild conditions, biodegradable catalysts. |

| Flow Chemistry | Continuous-flow microreactors. researchgate.netnih.govacs.org | Enhanced safety, improved process control, scalability, ease of automation. selvita.com |

| Catalyst Immobilization | Supported catalysts on solid matrices. | Facile catalyst separation and recycling, reduced product contamination. |

This table highlights future research avenues for the sustainable production of this compound, drawing on current trends in green and flow chemistry.

Advanced Computational Design for Rational Synthesis and Application

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research. acs.org For this compound, computational methods can play a crucial role in rationally designing synthetic pathways and predicting its properties and applications.

In the realm of synthesis, quantum mechanical calculations can be used to model transition states of potential catalytic reactions, allowing for the in-silico screening of chiral catalysts and the prediction of enantioselectivity. acs.orgacs.org This can significantly accelerate the discovery of optimal reaction conditions and reduce the need for extensive experimental screening.

Furthermore, computational studies can be employed to explore the conformational landscape of this compound and its potential interactions with biological targets or material surfaces. Molecular docking simulations, for instance, could predict its binding affinity to specific enzymes or receptors, guiding the design of new bioactive compounds. Similarly, modeling its interactions with polymer matrices or inorganic surfaces could inform its application in materials science.

| Computational Technique | Application Area | Predicted Outcome/Insight |

| Density Functional Theory (DFT) | Catalyst Design | Prediction of catalyst performance and enantioselectivity. acs.org |

| Molecular Dynamics (MD) Simulations | Conformational Analysis | Understanding the flexibility and preferred shapes of the molecule. |

| Molecular Docking | Bioactivity Prediction | Identification of potential biological targets and binding modes. |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Reactivity Studies | Elucidation of reaction mechanisms and prediction of product distribution. |

This table illustrates the potential applications of advanced computational methods in the future research and development of this compound.

Q & A

Q. What experimental designs address limitations in studying the compound’s environmental fate?

- Methodological Answer : Simulate real-world conditions (e.g., sewage matrices) using spiked samples with controlled organic content. Hyperspectral imaging (HSI) coupled with PCA (Principal Component Analysis) tracks degradation kinetics. Include continuous cooling to stabilize samples during long-term studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.